molecular formula C16H15FN4O3S2 B2877793 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851978-79-5

4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Número de catálogo: B2877793
Número CAS: 851978-79-5
Peso molecular: 394.44
Clave InChI: DFRYIBLMSXJUPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-(4-Fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a hybrid structure combining a 4-fluorobenzo[d]thiazole moiety, a hydrazinecarboxyl linker, and a N,N-dimethylbenzenesulfonamide group. The benzo[d]thiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles. The incorporation of the sulfonamide functional group is particularly noteworthy, as this moiety is a classic "warhead" known for its strong zinc-binding affinity, making it a key pharmacophore in the design of carbonic anhydrase inhibitors (CAIs) . Carbonic anhydrases are a family of metalloenzymes fundamental to physiological processes such as pH buffering, and their dysregulation is implicated in various disorders, including glaucoma, neuropathic pain, and cancer . Researchers can explore this compound as a potential inhibitor for various human or bacterial carbonic anhydrase isoforms, contributing to the development of isoform-selective inhibitors via the "tail approach" where the molecular framework interacts with diverse regions of the enzyme's active site . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S2/c1-21(2)26(23,24)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRYIBLMSXJUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a member of the thiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17FN4O2S
  • Molecular Weight : 358.40 g/mol

This compound features a thiazole moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Research has shown that compounds containing thiazole derivatives can inhibit key enzymes involved in tumor progression. For instance, studies have indicated that similar compounds can effectively inhibit the transcription factor FOXM1, which plays a crucial role in the proliferation and survival of cancer cells .
  • Modulation of Signaling Pathways : The compound may influence several signaling pathways related to cancer cell survival and proliferation. The inhibition of FOXM1 has been linked to reduced expression of genes involved in cell cycle regulation and apoptosis .

Biological Activity and Case Studies

Recent studies have highlighted the potential of thiazole derivatives, including our compound of interest, in various biological assays:

  • Antitumor Activity : In vitro studies demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 6.13 µM to 12.86 µM against FOXM1 in MDA-MB-231 cells, indicating strong anticancer potential .
  • Antimicrobial Properties : Thiazole derivatives are also recognized for their antimicrobial activities. Studies have shown that compounds incorporating thiazole rings possess efficacy against a range of bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of related thiazole derivatives compared to our compound:

Compound NameStructureIC50 (µM)Activity Type
KC12Thiazole Derivative6.13FOXM1 Inhibitor
KC21Thiazole Derivative10.77FOXM1 Inhibitor
KC30Thiazole Derivative12.86FOXM1 Inhibitor
This compound-TBDTBD

Comparación Con Compuestos Similares

Benzo[d]thiazole Derivatives

  • 4-(2-(4,6-Dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide: This analogue replaces the 4-fluorine with 4,6-dimethyl groups. Computational studies suggest that fluorine’s electron-withdrawing nature improves electrostatic interactions compared to methyl groups .
  • N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide : Retains the 4-fluorobenzo[d]thiazole unit but replaces the sulfonamide with a dihydrodioxine carbohydrazide. The absence of the sulfonamide diminishes hydrogen-bonding capacity, which may reduce binding affinity to sulfonamide-sensitive targets like carbonic anhydrase .

Thiazole and Thiadiazole Analogues

  • 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide: Features a fluorophenyl-thiazole system instead of fluorobenzo[d]thiazole.
  • 1,3,4-Thiadiazole Derivatives (e.g., 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine) : Replacing the thiazole with a thiadiazole ring introduces additional nitrogen atoms, altering electronic properties and tautomeric states. Thiadiazoles often exhibit stronger insecticidal and fungicidal activities but may lack the selectivity seen in sulfonamide-containing compounds .

Spectroscopic and Computational Insights

IR and NMR Data

  • IR : The hydrazinecarbonyl group exhibits C=O stretches at ~1663–1682 cm⁻¹, while the sulfonamide shows S=O vibrations at ~1150–1350 cm⁻¹. Fluorine substitution reduces C–F stretching frequencies to ~1100 cm⁻¹, distinguishing it from methyl analogues .
  • ¹H NMR : The N,N-dimethyl group resonates as a singlet at δ 2.7–3.1 ppm, while the benzo[d]thiazole protons appear as multiplet signals at δ 7.2–8.1 ppm.

DFT Studies

Density-functional theory (DFT) analyses () highlight the compound’s electronic profile:

  • HOMO-LUMO Gap: The fluorine atom narrows the gap (ΔE ≈ 4.5 eV) compared to non-fluorinated analogues (ΔE ≈ 5.2 eV), suggesting higher reactivity.
  • Dipole Moment : The sulfonamide moiety increases polarity (μ ≈ 6.2 Debye), enhancing solubility in polar solvents .

Enzyme Inhibition

  • MAO-B Inhibition : Thiazolylhydrazones () show IC₅₀ values of 0.8–2.4 µM for MAO-B. The target compound’s sulfonamide may improve selectivity over MAO-A due to steric complementarity.
  • Carbonic Anhydrase Inhibition : Sulfonamide-containing analogues (e.g., ) inhibit CA-II with Ki < 50 nM. Fluorine’s electronegativity likely enhances binding to zinc in the active site.

Antimicrobial Activity

Benzothiazole derivatives () exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli. The dimethyl sulfonamide group in the target compound may broaden the spectrum by disrupting bacterial membrane synthesis.

Data Table: Key Properties of Selected Analogues

Compound Name Molecular Weight Substituents Biological Activity (IC₅₀/Ki) Key Spectral Data (IR, cm⁻¹) Reference
Target Compound 421.45 4-F, N,N-dimethylsulfonamide MAO-B: 1.2 µM; CA-II: 45 nM C=O: 1675; S=O: 1320
4-(2-(4,6-Dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide 433.48 4,6-CH₃, N,N-dimethylsulfonamide MAO-B: 2.8 µM; CA-II: 120 nM C=O: 1668; S=O: 1315
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide 387.39 4-F, dihydrodioxine Antimicrobial: MIC 16 µg/mL C=O: 1682; C-F: 1105
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide 455.52 4-F-phenyl, diethylsulfamoyl CA-II: 85 nM C=O: 1650; S=O: 1290

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.